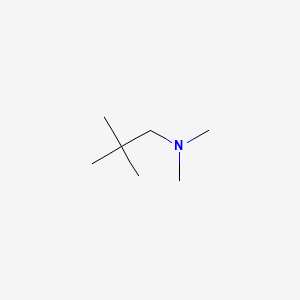![molecular formula C14H11ClF3N B1649579 (4-Chlorophenyl)[2-(trifluoromethyl)phenyl]methanamine CAS No. 1019355-73-7](/img/structure/B1649579.png)
(4-Chlorophenyl)[2-(trifluoromethyl)phenyl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chlorophenyl)[2-(trifluoromethyl)phenyl]methanamine is an organic compound with the molecular formula C14H11ClF3N It is characterized by the presence of a chlorophenyl group and a trifluoromethylphenyl group attached to a methanamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)[2-(trifluoromethyl)phenyl]methanamine typically involves the reaction of 4-chlorobenzaldehyde with 2-(trifluoromethyl)benzylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction is conducted in a suitable solvent like methanol or ethanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
化学反応の分析
Types of Reactions
(4-Chlorophenyl)[2-(trifluoromethyl)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorophenyl and trifluoromethyl groups can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
(4-Chlorophenyl)[2-(trifluoromethyl)phenyl]methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (4-Chlorophenyl)[2-(trifluoromethyl)phenyl]methanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(4-Chlorophenyl)-[2-(trifluoromethyl)phenyl]methanol: Similar structure but with a hydroxyl group instead of an amine group.
(4-Chlorophenyl)-[2-(trifluoromethyl)phenyl]methane: Lacks the amine group, making it less reactive in certain chemical reactions.
(4-Chlorophenyl)-[2-(trifluoromethyl)phenyl]methanone: Contains a carbonyl group, leading to different reactivity and applications.
Uniqueness
(4-Chlorophenyl)[2-(trifluoromethyl)phenyl]methanamine is unique due to the presence of both chlorophenyl and trifluoromethylphenyl groups, which impart distinct chemical properties and reactivity. Its amine group also allows for a wide range of chemical modifications and applications in various fields.
特性
CAS番号 |
1019355-73-7 |
|---|---|
分子式 |
C14H11ClF3N |
分子量 |
285.69 |
IUPAC名 |
(4-chlorophenyl)-[2-(trifluoromethyl)phenyl]methanamine |
InChI |
InChI=1S/C14H11ClF3N/c15-10-7-5-9(6-8-10)13(19)11-3-1-2-4-12(11)14(16,17)18/h1-8,13H,19H2 |
InChIキー |
NEIJJYCDOZLQTH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)N)C(F)(F)F |
正規SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methyl-3-oxo-3,4-dihydro-2h-benzo[1,4]oxazine-5-carboxylic acid](/img/structure/B1649497.png)


![2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanenitrile](/img/structure/B1649500.png)

![3-(4-Chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid](/img/structure/B1649504.png)




![N~2~-(sec-butyl)-N~2~-[5-[(cyclopropylcarbonyl)amino]-2-(dimethylamino)benzyl]-2-furamide](/img/structure/B1649514.png)
![(3Z)-3-[(4-methylphenyl)methylidene]thiochromen-4-one](/img/structure/B1649516.png)

